

Technical Guide: 2,6-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Difluorophenylacetic acid

Cat. No.: B1295063

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InChI Key: FUGDCKXBUZFEON-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of **2,6-Difluorophenylacetic acid**, catering to researchers, scientists, and professionals in drug development. The document covers its chemical properties, synthesis, and potential applications based on available data.

Chemical and Physical Properties

2,6-Difluorophenylacetic acid is a fluorinated aromatic carboxylic acid. The presence of two fluorine atoms on the phenyl ring significantly influences its physicochemical properties. A summary of its key properties is presented in the table below.

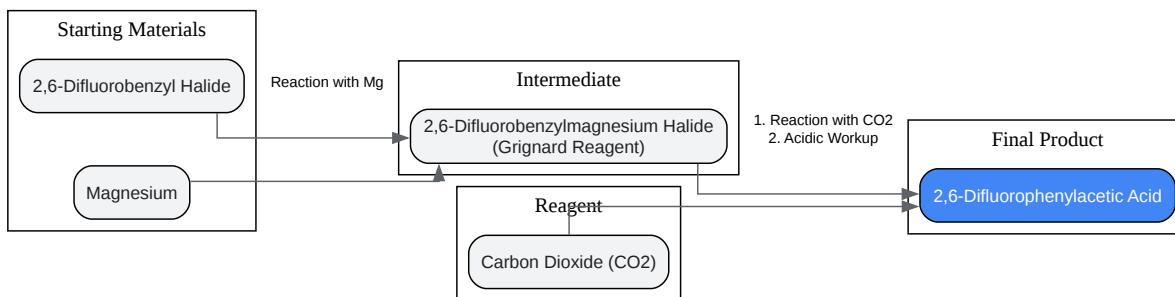
Property	Value	Source
Molecular Formula	C ₈ H ₆ F ₂ O ₂	
Molecular Weight	172.13 g/mol	
Melting Point	100-102 °C	
CAS Number	85068-28-6	
InChI	1S/C8H6F2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2, (H,11,12)	
SMILES	OC(=O)Cc1c(F)cccc1F	

Synthesis of 2,6-Difluorophenylacetic Acid

Detailed experimental protocols for the synthesis of **2,6-Difluorophenylacetic acid** are not extensively documented in publicly accessible literature. However, a known synthetic route involves the reaction of 1,2,3-Trifluorobenzene with Ethyl cyanoacetate.[1]

A plausible, though not explicitly detailed, synthetic strategy could also involve the oxidation of an appropriate precursor such as 2,6-difluorobenzaldehyde. While protocols for the synthesis of 2,6-difluorobenzaldehyde are available, the subsequent oxidation to the carboxylic acid would require further experimental development.[2][3] Another general approach for synthesizing phenylacetic acids is through a Grignard reaction, for instance, by reacting a suitable benzyl magnesium halide with carbon dioxide.[4]

Below is a conceptual workflow for a potential synthesis route.



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Conceptual workflow for the synthesis of **2,6-Difluorophenylacetic acid** via a Grignard reaction.

Potential Applications in Drug Development

While direct evidence of the biological activity of **2,6-Difluorophenylacetic acid** is limited in the available literature, its derivatives have been investigated for various therapeutic

applications. This suggests that the **2,6-difluorophenylacetic acid** scaffold is of interest in medicinal chemistry.

Precursor for Biologically Active Molecules

2,6-Difluorophenylacetic acid serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. For instance, it has been utilized in the synthesis of:

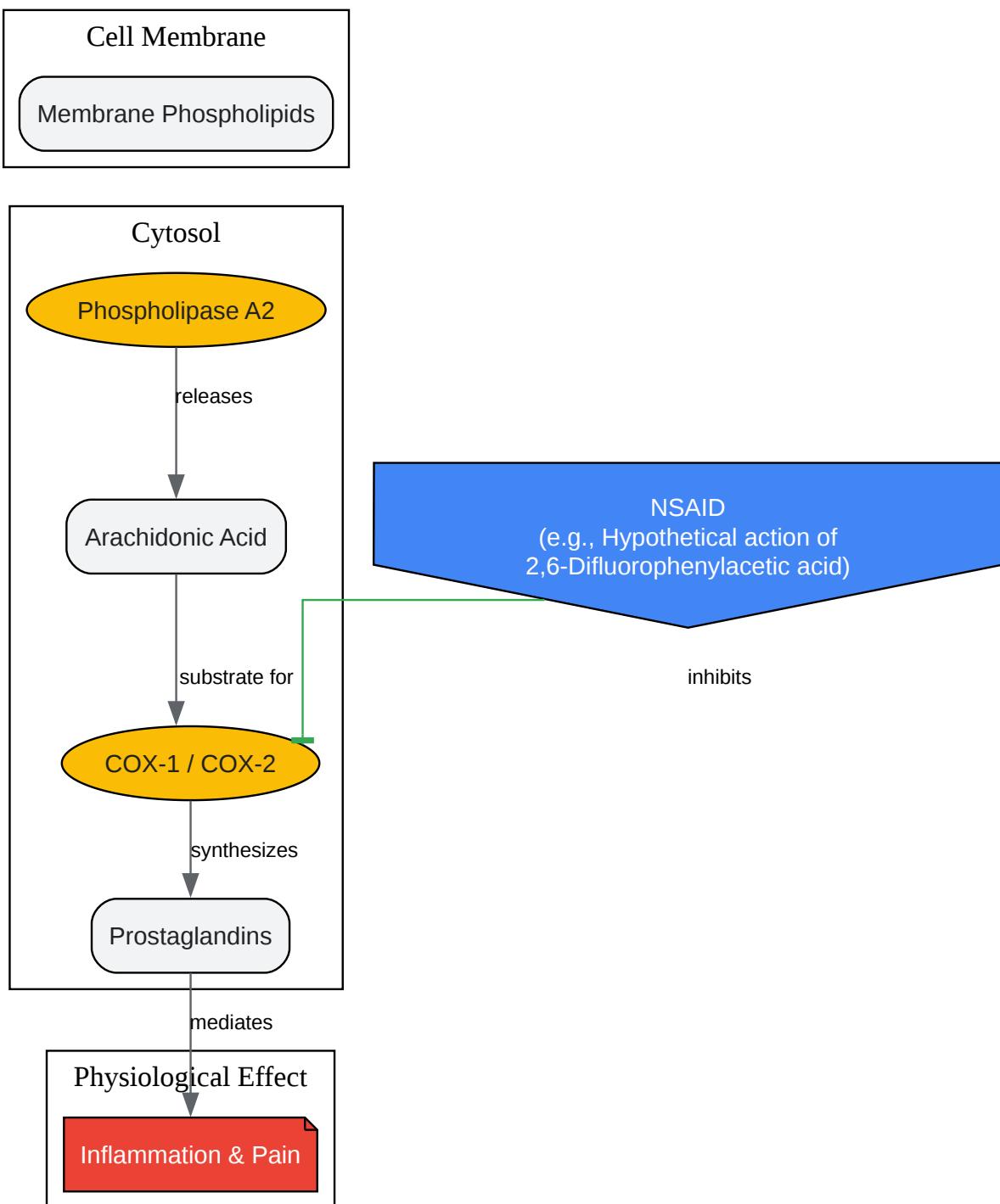
- Rho kinase inhibitors: These compounds have potential applications in treating cardiovascular diseases such as hypertension.
- Non-nucleoside inhibitors of HIV-1 reverse transcriptase: These are a class of antiretroviral drugs used in the treatment of HIV/AIDS.
- α -azidoacetophenones and N-(2,6-difluorobenzyl)-N'-(1H-5-indazolyl)urea: These represent chemical scaffolds that can be further elaborated in drug discovery programs.

Relationship to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Phenylacetic acid derivatives are a known class of non-steroidal anti-inflammatory drugs (NSAIDs).^{[5][6]} A prominent example is diclofenac. The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.^[7]

Although there is no direct evidence from the searched literature to suggest that **2,6-Difluorophenylacetic acid** is a potent COX inhibitor, its structural similarity to known NSAIDs makes this a plausible area for further investigation. The fluorine substitutions could potentially modulate the potency, selectivity, and pharmacokinetic properties of the molecule.

The general mechanism of COX inhibition by NSAIDs is depicted in the following signaling pathway diagram.

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- To cite this document: BenchChem. [Technical Guide: 2,6-Difluorophenylacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295063#inchi-key-for-2-6-difluorophenylacetic-acid>

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